molecular formula C12H16N4O5S2 B2728453 3,5-dimethyl-4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)isoxazole CAS No. 2034358-56-8

3,5-dimethyl-4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)isoxazole

Cat. No.: B2728453
CAS No.: 2034358-56-8
M. Wt: 360.4
InChI Key: HZZODLOFCKCDDT-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)isoxazole is a heterocyclic compound featuring an isoxazole core substituted with dual sulfonyl groups linked to a methylated imidazole ring and an azetidine moiety. Its structural complexity arises from the integration of three distinct heterocycles (isoxazole, imidazole, and azetidine) and multiple sulfonyl functionalities, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

3,5-dimethyl-4-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O5S2/c1-8-11(9(2)21-14-8)23(19,20)16-6-10(7-16)22(17,18)12-13-4-5-15(12)3/h4-5,10H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZODLOFCKCDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dimethyl-4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)isoxazole is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4O4S2C_{15}H_{18}N_4O_4S_2, with a molecular weight of approximately 374.46 g/mol. The compound features an isoxazole ring substituted with sulfonamide and azetidine moieties, which contribute to its biological activity.

PropertyValue
Molecular FormulaC15H18N4O4S2C_{15}H_{18}N_4O_4S_2
Molecular Weight374.46 g/mol
StructureStructure

Antimicrobial Properties

Research has indicated that compounds containing the isoxazole ring exhibit notable antimicrobial activity. A study demonstrated that derivatives similar to 3,5-dimethylisoxazole possess significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to the electron-withdrawing effects of the sulfonamide group, which enhances the compound's interaction with microbial targets .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it exhibits cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, likely mediated through the modulation of signaling pathways associated with cell proliferation and survival .

Anti-inflammatory Effects

Additionally, this compound has shown promising anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines in various models of inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 3,5-dimethylisoxazole. Modifications at specific positions on the isoxazole ring or sulfonamide groups can significantly alter potency and selectivity. For instance, substituents that enhance electron density on the aromatic system may improve binding affinity to biological targets .

Case Studies

Case Study 1: Antibacterial Activity
In a recent study published in Frontiers in Pharmacology, researchers synthesized several derivatives of isoxazole and evaluated their antibacterial activities against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to enhanced antibacterial efficacy compared to standard antibiotics like ciprofloxacin .

Case Study 2: Anticancer Evaluation
A clinical trial assessing the anticancer properties of a related compound demonstrated significant tumor reduction in patients with advanced-stage cancers. The trial highlighted the importance of dosing regimens and combination therapies to maximize therapeutic outcomes while minimizing side effects .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by the presence of an isoxazole ring, sulfonyl groups, and an azetidine moiety. These structural components contribute to its biological activity and interaction with various biological targets.

Medicinal Chemistry Applications

1. Antitumor Activity
Research has indicated that derivatives of isoxazole compounds exhibit antitumor properties. For instance, studies have shown that isoxazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may enhance these effects due to its unique substituents, providing a basis for further exploration in cancer therapeutics.

2. Antimicrobial Properties
Isoxazole derivatives have been investigated for their antimicrobial activity. The sulfonyl groups in the compound may enhance its ability to interact with microbial enzymes or receptors, potentially leading to the development of new antibiotics. Case studies have demonstrated the efficacy of similar compounds against resistant strains of bacteria, suggesting that this compound could be a candidate for further testing.

3. Neurological Applications
The structural features of 3,5-dimethyl-4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)isoxazole suggest potential applications in treating neurological disorders. Compounds with imidazole rings are often explored for their neuroprotective effects. Preliminary studies indicate that modifications to the isoxazole framework can enhance blood-brain barrier permeability, making them suitable for central nervous system targets.

Data Table: Summary of Biological Activities

Activity Type Potential Mechanism Reference
AntitumorInduction of apoptosis
AntimicrobialInhibition of microbial enzymes
NeuroprotectiveEnhanced blood-brain barrier permeability

Case Studies

Case Study 1: Antitumor Activity Evaluation
A study conducted on a series of isoxazole derivatives demonstrated that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) levels.

Case Study 2: Antimicrobial Testing
In another investigation, a related isoxazole derivative was tested against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a promising avenue for antibiotic development.

Case Study 3: Neuroprotective Effects
A study exploring the neuroprotective properties of imidazole-containing compounds found that certain derivatives could significantly reduce neuronal death in models of oxidative stress. This suggests that this compound may possess similar protective properties.

Chemical Reactions Analysis

Chemical Reactions Involving 3,5-Dimethyl-4-((3-((1-Methyl-1H-Imidazol-2-Yl)sulfonyl)azetidin-1-Yl)sulfonyl)isoxazole

This compound can undergo various chemical reactions typical for isoxazoles, including substitution reactions at the sulfonyl groups and potential ring-opening reactions under harsh conditions. Monitoring reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is advisable to prevent decomposition or unwanted side reactions.

Possible Reactions:

  • Substitution Reactions : The sulfonyl groups can undergo nucleophilic substitution reactions, allowing for the introduction of new functional groups.

  • Ring-Opening Reactions : Under certain conditions, the isoxazole ring can open, leading to the formation of new compounds.

Analytical Techniques for Characterization

The molecular structure of This compound can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity .

Analytical Techniques:

  • NMR Spectroscopy : Useful for determining the arrangement of atoms within the molecule.

  • Mass Spectrometry : Provides information on the molecular weight and fragmentation pattern.

Data Table: Chemical Reactions and Conditions

Reaction TypeConditionsProducts/Outcomes
SulfonylationSulfonyl chloride, baseFormation of sulfonyl linkages
SubstitutionNucleophile, solventIntroduction of new functional groups
Ring-OpeningHarsh conditions (e.g., high temperature)Formation of new compounds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with key analogues from the literature:

Table 1: Comparative Analysis of 3,5-Dimethyl-4-((3-((1-Methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)isoxazole and Related Compounds

Compound Name/ID Core Structure Key Functional Groups Biological Activity Synthesis Method
Target Compound Isoxazole + Imidazole + Azetidine Dual sulfonyl, methyl groups Not explicitly reported Likely multi-step sulfonylation
[C1–C9] () Triazole + Imidazole Aryl, diphenyl, substituted imidazole Antibacterial, antifungal One-pot condensation (benzil, aldehydes, triazole)
Compounds 4 & 5 () Thiazole + Triazole Fluorophenyl, pyrazolyl, triazolyl Not reported High-yield synthesis, DMF crystallization
3,5-Dimethyl-4-[(4-methylphenyl)sulfonylmethyl]isoxazole () Isoxazole Methylphenylsulfonyl, phenyl Not reported Unspecified

Structural and Functional Differences

  • Heterocyclic Core: The target compound uniquely combines isoxazole, imidazole, and azetidine rings, whereas analogues like [C1–C9] () focus on triazole-imidazole hybrids, and compounds 4 & 5 () emphasize thiazole-triazole systems.
  • Substituents: Dual sulfonyl groups in the target compound may improve solubility and metabolic stability relative to mono-sulfonated analogues (e.g., ’s compound). Fluorophenyl groups in compounds 4 & 5 () enhance lipophilicity, which is absent in the target compound .

Q & A

Q. Basic Purification Techniques

  • Recrystallization : Use ethanol or isopropyl alcohol for high-purity crystalline products ().
  • Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane for polar intermediates ().
  • TLC Monitoring : Track reaction progress using ethanol/diethyl ether solvent systems ().

What physicochemical properties are critical for storage and handling?

Q. Basic Physicochemical Profiling

  • Solubility : Likely polar aprotic solvent-soluble (DMSO, DMF) due to sulfonyl groups ().
  • Stability : Store at –20°C under inert atmosphere to prevent hydrolysis of sulfonyl linkages ().
  • Melting Point : Estimate using differential scanning calorimetry (DSC) ().

How can reaction yields be optimized for large-scale synthesis?

Q. Advanced Process Optimization

  • Catalyst Screening : Test CAN (30 mol%) or alternative Lewis acids to enhance cyclization efficiency ().
  • Solvent Selection : Compare ethanol (reflux) vs. acetonitrile (microwave-assisted) for faster kinetics ().
  • Stepwise vs. One-Pot : Evaluate trade-offs between yield (~70–85% for one-pot) and purity ().

What experimental designs are used to assess biological activity?

Q. Advanced Bioactivity Testing

  • Antimicrobial Assays : Conduct MIC (minimum inhibitory concentration) tests against S. aureus and E. coli using broth microdilution ().
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations ().
  • Enzyme Inhibition : Test COX-2 selectivity via fluorometric assays ().

How to address contradictory bioactivity data in literature?

Q. Advanced Data Validation

  • Purity Verification : Re-test compounds after HPLC purification (≥95% purity) ().
  • Assay Reproducibility : Cross-validate results in multiple labs using standardized protocols ().
  • Control Compounds : Include reference drugs (e.g., omeprazole sulfone) to benchmark activity ().

What molecular modeling approaches predict target binding?

Q. Advanced Computational Analysis

  • Docking Studies : Use AutoDock Vina to simulate interactions with COX-2 (PDB ID: 5KIR) ().
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability ().
  • QSAR Modeling : Correlate substituent effects (e.g., methyl vs. fluoro) with bioactivity ().

How to design structure-activity relationship (SAR) studies?

Q. Advanced SAR Strategies

  • Substituent Variation : Modify azetidine sulfonyl groups to enhance COX-2 selectivity ().
  • Bioisosteric Replacement : Replace imidazole with triazole to improve metabolic stability ().
  • Pharmacophore Mapping : Identify critical hydrogen-bonding motifs using Schrödinger Suite ().

How to evaluate compound stability under physiological conditions?

Q. Advanced Stability Profiling

  • pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC ().
  • Thermal Analysis : Use TGA to assess decomposition temperatures ().
  • Light Sensitivity : Expose to UV-Vis light and track photodegradation products ().

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